molecular formula C8H6ClFN2O3 B13298754 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide

Cat. No.: B13298754
M. Wt: 232.59 g/mol
InChI Key: ZQRQCVIMORKXCT-UHFFFAOYSA-N
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Description

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide is a halogenated nitroaniline derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound belongs to a class of molecules where the presence of a chloroacetamide group is known to significantly enhance biological activity, particularly against Gram-negative bacteria . Research on structurally similar acetamide compounds has demonstrated promising antibacterial potential. For instance, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown good activity against Klebsiella pneumoniae , with evidence suggesting the chlorine atom stabilizes the molecule at the target site, possibly a penicillin-binding protein, leading to cell lysis . The nitro group on the aromatic ring provides a handle for further chemical reduction and functionalization, making this compound a valuable building block for constructing more complex heterocyclic architectures, such as quinoxalines and phenazines . As a key intermediate, it is instrumental in the synthesis of compounds for developing new antimicrobial agents and for structure-activity relationship (SAR) studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6ClFN2O3

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-3-5(10)1-2-7(6)12(14)15/h1-3H,4H2,(H,11,13)

InChI Key

ZQRQCVIMORKXCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Precursors to Form the Nitro-Substituted Phenyl Ring

Starting Material Selection:
The synthesis begins with appropriately substituted aniline derivatives, such as 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline . These compounds are prepared via nitration of their respective chlorinated or fluorinated phenyl amines, typically using controlled nitration conditions to ensure regioselectivity.

Nitration Conditions:

  • Reagents: Concentrated sulfuric acid and fuming nitric acid
  • Temperature: Maintained at 0°C to prevent over-nitration and formation of undesired regioisomers
  • Reaction Time: Approximately 12 hours with continuous stirring
  • Outcome: Selective nitration at the ortho or para position relative to existing substituents, yielding compounds like 5-fluoro-2-nitroaniline with high regioselectivity (see detailed patent procedures in,)

Table 1: Nitration Reaction Parameters

Parameter Value Reference
Nitrating mixture H₂SO₄ / HNO₃ ,
Temperature 0°C ,
Reaction duration 12 hours ,
Yield ~89%

Acylation of the Nitro-Substituted Aniline

Acetylation Process:
The nitrated aniline derivative undergoes acylation with acetic anhydride or acetyl chloride to form the corresponding acetanilide. This step is crucial for introducing the acetamide functional group, which later facilitates further modifications.

  • Reagents: Acetic anhydride or acetyl chloride, often with a base such as triethylamine or pyridine to scavenge HCl
  • Conditions:
    • Temperature: Room temperature to slightly elevated (25–50°C)
    • Duration: 2–4 hours
    • Solvent: Dichloromethane or acetonitrile for better control and purification efficiency (see,)

Outcome:
High-yield formation of N-(5-fluoro-2-nitrophenyl)acetamide with confirmed structure via IR, NMR, and melting point analysis.

Purification and Characterization

Purification:

  • Recrystallization from ethanol or methanol ensures high purity.
  • Filtration and drying under vacuum remove residual solvents and unreacted reagents.

Characterization Techniques:

  • Infrared Spectroscopy (IR):
    • Amide C=O stretch at ~1650 cm⁻¹
    • Nitro group asymmetric stretch at ~1520 cm⁻¹
    • C–Cl and C–F stretches at ~700–900 cm⁻¹
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals corresponding to aromatic protons and methyl group (~2.15–2.20 ppm)
    • ¹³C NMR: Carbonyl carbon at ~170 ppm, aromatic carbons at 120–150 ppm
  • Mass Spectrometry:
    • Molecular ion peak at m/z 249.05 consistent with the molecular formula C₈H₆ClN₂O₃

Alternative Synthetic Strategies and Advanced Modifications

One-Pot Synthesis Approaches:
Recent patents and research articles suggest the feasibility of one-pot procedures combining nitration, acylation, and halogenation steps, reducing reaction times and improving yields (see).

Use of Catalysts and Green Chemistry Principles: Employing environmentally benign solvents and catalysts such as ionic liquids or microwave-assisted synthesis can optimize the process further, aligning with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Formation of 2-chloro-N-(5-fluoro-2-aminophenyl)acetamide.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide":

Scientific Research Applications

  • Klebsiella pneumoniae and Antibacterial Activity:
    • Acetamides, a class of molecules with diverse biological activities, are being explored as therapeutic alternatives due to the increasing drug resistance of pathogens like Klebsiella pneumoniae .
    • Studies focus on the in vitro antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide on K. pneumoniae to determine if the presence of a chloro atom enhances its effect .
    • Research aims to analyze the antibacterial action, cytotoxicity, and pharmacokinetic profile of the molecule to assess its potential as a new antibacterial drug .
    • The presence of a chloro atom in the acetamide group appears to improve the antimicrobial activity of these molecules .
  • Minimum Inhibitory Concentration (MIC) Determination:
    • N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) have been synthesized to evaluate their antibacterial activity against K. pneumoniae, and to determine if the presence of the chloro atom affects biological activity .
    • The antibacterial activity of the A2 substance was found to be twice as potent as that of the A1 substance .
  • Time-Kill Kinetics Against K. pneumoniae:
    • Studies on the time of action of A2 on K. pneumoniae have been conducted, evaluating colony-forming units (CFU) over 24 hours of cell exposure .
    • After 10 hours of treatment with A2, a total reduction of viable cells was observed, with the same effect occurring after 6 hours at a concentration of 2× MIC .
    • These results indicate that A2 acts as a bactericide agent from the MIC .
  • Antimicrobial Activity:
    • Acetamides are widely used as herbicides in agriculture and demonstrate potent activity against pests .
    • Acetamide combined with monobactamic antibiotic showed good activity against Gram-positive and negative bacteria .
    • One study investigated thirteen different acetamides and observed zones of inhibition ranging between 7 and 30 mm against Escherichia coli, 16–35 mm against Pseudomonas aeruginosa, and 10–36 mm on Staphylococcus aureus, highlighting the biological potential of acetamides .
  • Other potential applications:
    • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and N-(4-fluoro-3-nitrophenyl)acetamide are commonly used as reaction intermediates .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWG): The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methoxy (EDG) in ’s thiadiazole derivative reduces reactivity but improves binding to biological targets via hydrogen bonding .
  • Halogen Positioning: Dichlorophenyl derivatives () exhibit higher lipophilicity, favoring agrochemical applications, while the fluorine in the target compound balances metabolic stability and solubility .

Physical Properties

  • Nitro groups generally increase melting points (e.g., 217°C for sulfamoyl analog in ) via dipole interactions, whereas methoxy groups lower melting points .
  • Solubility trends correlate with substituent polarity: sulfamoyl derivatives () are water-soluble, while nitro/chloro analogs require organic solvents .

Biological Activity

2-Chloro-N-(5-fluoro-2-nitrophenyl)acetamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chloro group, a fluoro group, and a nitro group on a phenyl ring connected to an acetamide moiety, contributes to its potential therapeutic properties. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C8H7ClF2N2O3
  • Molecular Weight : 232.6 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group in particular can undergo reduction to form reactive intermediates that may affect cellular components or interact with specific enzymes or receptors. This mechanism is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties, particularly against Klebsiella pneumoniae. The presence of the chloro atom enhances its antibacterial activity by stabilizing the molecule at the target enzyme site, likely acting on penicillin-binding proteins to promote cell lysis. In vitro studies have shown that this compound can significantly reduce the number of viable cells over time, confirming its bactericidal effect.

Table 1: Antibacterial Activity Against Klebsiella pneumoniae

Concentration (µg/mL)Time (hours)CFU Reduction (log10 CFU/mL)
0.56≥3
1.010Total reduction
2.024Total reduction

Data indicates effective bactericidal action at low concentrations over time .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise as an anticancer agent. Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like the nitro group is thought to enhance these effects by facilitating interactions with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that modifications in substituent groups significantly alter biological activity. The nitro and chloro groups were associated with increased potency against cancer cells, indicating a potential pathway for drug development targeting specific cancers .

Pharmacokinetic Profile

The pharmacokinetic profile of this compound suggests favorable parameters for oral administration. Studies have indicated good absorption and distribution characteristics, which are critical for therapeutic efficacy.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic

These parameters indicate potential for clinical application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • Start with 5-fluoro-2-nitroaniline as the precursor. React with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or THF) under reflux, using a base like pyridine or triethylamine to neutralize HCl byproducts .
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Terminate when starting material is consumed (~4–6 hours).
  • Isolate the product by cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol or pet-ether . Typical yields range from 65–80% under optimized conditions.

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Methodology :

  • Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate unreacted aniline or acylated byproducts .
  • For high-purity crystalline products, perform recrystallization in ethanol or acetonitrile. Confirm purity via HPLC (C18 column, mobile phase: methanol/water 70:30) .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for the acetamide methyl group (~2.1 ppm, singlet), aromatic protons (δ 7.5–8.5 ppm, split due to nitro and fluorine substituents), and NH (δ 10–11 ppm, broad) .
  • IR : Key peaks include C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.0 (calculated for C₈H₅ClFN₂O₃⁺).

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodology :

  • Conduct accelerated stability studies: Store samples at 4°C (dark), 25°C/60% RH, and 40°C/75% RH. Analyze degradation via HPLC every 30 days.
  • The nitro group may sensitize the compound to UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. What computational tools (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential (MESP) and HOMO-LUMO gaps, identifying reactive sites (e.g., chloroacetamide for nucleophilic substitution) .
  • Use AutoDock Vina for docking studies against target enzymes (e.g., cytochrome P450), leveraging the nitro group’s electron-withdrawing effects to predict binding affinities .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodology :

  • Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or methoxy). Test in bioassays (e.g., antimicrobial disk diffusion, IC₅₀ in cancer cell lines).
  • Correlate electronic (Hammett σ constants) and steric parameters with activity trends. Fluorine’s electronegativity may enhance membrane permeability compared to bulkier groups .

Q. How do positional isomerism and substituent effects (e.g., nitro vs. amino groups) impact the compound’s chemical behavior?

  • Methodology :

  • Compare with isomers like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. Assess reactivity in SN2 reactions (e.g., with thiols) and stability via thermal gravimetric analysis (TGA).
  • The ortho-nitro group may sterically hinder reactions at the acetamide moiety, reducing nucleophilic substitution rates compared to para-substituted analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar chloroacetamides?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP-based viability protocols).
  • Use meta-analysis to identify confounding factors (e.g., solvent DMSO concentration, endotoxin levels in cell culture media) .

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